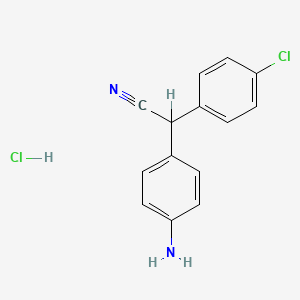![molecular formula C8H9N B11997274 2-[(1E)-1-propenyl]pyridine](/img/structure/B11997274.png)
2-[(1E)-1-propenyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1E)-1-propenyl]pyridine is an organic compound with the molecular formula C8H9N. It belongs to the class of pyridines, which are nitrogen-containing heterocyclic aromatic compounds. Pyridines are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-1-propenyl]pyridine can be achieved through various methods. One common approach involves the reaction of pyridine with propenyl halides under basic conditions. For example, the reaction of pyridine with 1-bromo-1-propene in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and advanced purification techniques further enhances the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1E)-1-propenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxide, while reduction can produce 2-propylpyridine.
Applications De Recherche Scientifique
2-[(1E)-1-propenyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(1E)-1-propenyl]pyridine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine: The parent compound of 2-[(1E)-1-propenyl]pyridine, known for its basicity and aromaticity.
2-Methylpyridine: A similar compound with a methyl group instead of a propenyl group.
2-Ethylpyridine: Another analog with an ethyl group.
Uniqueness
This compound is unique due to the presence of the propenyl group, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that are not possible with other pyridine derivatives.
Propriétés
Formule moléculaire |
C8H9N |
|---|---|
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
2-[(E)-prop-1-enyl]pyridine |
InChI |
InChI=1S/C8H9N/c1-2-5-8-6-3-4-7-9-8/h2-7H,1H3/b5-2+ |
Clé InChI |
SMTDFMMXJHYDDE-GORDUTHDSA-N |
SMILES isomérique |
C/C=C/C1=CC=CC=N1 |
SMILES canonique |
CC=CC1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(2-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11997231.png)

![5-(4-Methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11997245.png)



![(1E)-Bis[1-(4-chlorophenyl)ethylidene]hydrazine](/img/structure/B11997265.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11997271.png)


